"electrochemical window of 1-Allyl-4-methylpyridin-1-ium bromide"
"electrochemical window of 1-Allyl-4-methylpyridin-1-ium bromide"
Technical Guide for Electrochemical Applications
Executive Summary
1-Allyl-4-methylpyridin-1-ium bromide (CAS: 10129-54-1) is a functionalized pyridinium salt utilized primarily in electrochemical energy storage (specifically Zinc-Bromine redox flow batteries) and electro-organic synthesis.[1]
Unlike inert ionic liquids (e.g., those with
Key Technical Specifications:
-
Estimated Electrochemical Window: ~2.1 V to 2.3 V (Solvent dependent).
-
Anodic Limit (
): Defined by (approx.[1] +0.7 V vs. Fc/Fc ). -
Cathodic Limit (
): Defined by pyridinium ring reduction (approx. -1.4 V vs. Fc/Fc ).[1][2] -
Primary Application: Bromine complexing agent (BCA) in redox flow batteries to reduce vapor pressure of
.
Electrochemical Stability Analysis
The concept of an "electrochemical window" for this compound must be contextualized. In battery applications, the "instability" of the bromide anion is the functional mechanism of the device. However, for researchers using this as a supporting electrolyte or solvent, the window is defined by the following limits.
Anodic Limit: The Bromide Oxidation
The anodic stability is strictly capped by the oxidation of the bromide counter-ion. Unlike non-coordinating anions, bromide is electrochemically active at relatively low potentials.
-
Mechanism: The oxidation occurs in two steps, often observable as a split wave in cyclic voltammetry (CV) depending on the solvent (e.g., Acetonitrile vs. Water).
- (Tribromide formation)[1]
-
Potential: On a Platinum (Pt) or Glassy Carbon (GC) electrode, the onset of oxidation is typically observed around +1.0 V vs. SHE (Standard Hydrogen Electrode) or +0.6–0.7 V vs. Ferrocene (
) .
Cathodic Limit: Pyridinium Reduction
The cathodic stability is determined by the reduction of the 1-allyl-4-methylpyridinium cation.[1] The allyl group and the methyl substitution at the 4-position influence the electron density of the ring, slightly shifting the reduction potential compared to unsubstituted pyridinium.
-
Mechanism: The reduction is generally a one-electron transfer forming a neutral pyridinyl radical.[1]
-
Note: At highly negative potentials, this radical can dimerize (forming 4,4'-bipyridines) or undergo further reduction to a dihydropyridine species.
-
-
Potential: The reduction potential (
) is approximately -1.4 V vs. .[2] -
Impact of Allyl Group: The allyl group is electron-withdrawing relative to an alkyl chain, potentially shifting the reduction to slightly more positive potentials (making it easier to reduce) compared to 1-butyl-4-methylpyridinium.[1]
Comparative Data Table
| Component | Limiting Reaction | Approx.[2][3] Potential (vs | Approx.[2][4] Potential (vs SHE) |
| Anodic Limit | +0.7 V | +1.1 V | |
| Cathodic Limit | -1.4 V | -1.0 V | |
| Total Window | ~2.1 V | ~2.1 V |
Note: Values are solvent-dependent (typically Acetonitrile or Water).[1] In aqueous media, the Hydrogen Evolution Reaction (HER) may compete with cation reduction depending on the electrode material.
Mechanistic Visualization
The following diagram illustrates the electrochemical degradation pathways that define the window.
Figure 1: Mechanistic pathways defining the electrochemical stability limits.
Experimental Protocol: Measuring the EW
To validate these values in your specific solvent system, follow this self-validating Cyclic Voltammetry (CV) protocol.
Reagents & Setup
-
Working Electrode (WE): Glassy Carbon (3 mm diameter) – Polished to mirror finish with 0.05 µm alumina.
-
Counter Electrode (CE): Platinum wire (high surface area).
-
Reference Electrode (RE): Ag/AgCl (aqueous) or Ag/Ag+ (non-aqueous, 0.01 M
in ACN). -
Solvent: Acetonitrile (HPLC grade, dried over molecular sieves) or Deionized Water (depending on application).
-
Supporting Electrolyte: Tetrabutylammonium Hexafluorophosphate (
, 0.1 M) – Only if measuring the salt as an analyte. If using the salt as the electrolyte itself, no support is needed.
Step-by-Step Workflow
-
Baseline Scan: Perform a CV of the solvent + supporting electrolyte without the pyridinium salt.
-
Success Criterion: Current should remain negligible (< 1 µA) across the scan range (-2.0 V to +2.0 V).
-
-
Analyte Addition: Add 1-Allyl-4-methylpyridin-1-ium bromide to reach a concentration of 5 mM.
-
Degassing: Purge solution with
or Argon for 10 minutes to remove dissolved oxygen (which reduces at ~ -0.4 V). -
Open Circuit Potential (OCP): Measure OCP for 60 seconds.
-
Anodic Scan: Scan from OCP towards positive potentials (e.g., +1.5 V).
-
Observation: Look for the sharp increase in anodic current corresponding to
oxidation.[1]
-
-
Cathodic Scan: Scan from OCP towards negative potentials (e.g., -2.0 V).
-
Observation: Look for the reduction wave of the pyridinium cation.
-
-
Determination: The "Window" is defined as the potential range where the current density remains below a threshold (typically 0.5 mA/cm² or 1.0 mA/cm² ).
Figure 2: Standardized workflow for determining electrochemical stability.
Applications & Significance
Zinc-Bromine Flow Batteries
In this context, the "narrow" window is utilized functionally. 1-Allyl-4-methylpyridin-1-ium bromide acts as a Bromine Complexing Agent (BCA) .[1]
-
Function: Upon charging,
oxidizes to .[1] The pyridinium cation complexes with the generated bromine to form an oily, water-immiscible "polybromide" phase ( ). -
Benefit: This sequestration lowers the vapor pressure of toxic bromine and prevents self-discharge by keeping the oxidant separated from the zinc anode.
Electro-Organic Synthesis
The compound serves as a precursor for generating allyl radicals or as a phase-transfer catalyst.[1]
-
Allylation: The allyl group can be cleaved electrochemically under specific cathodic conditions to generate nucleophilic allyl species for reacting with carbonyls.
References
-
Electrochemical performance of 1-butyl-4-methylpyridinium tetrafluoroborate ionic liquid electrolyte. Bulletin of Materials Science. (2019). Link
- Context: Establishes the baseline stability of the 4-methylpyridinium cation (~2.2 V window) when paired with a stable anion.
-
Nickel-Catalyzed Electroreductive Coupling of Alkylpyridinium Salts and Aryl Halides. National Institutes of Health (PMC). (2022). Link
- Context: Cites the reduction potential of alkylpyridinium salts
-
Electrochemical allylations in a deep eutectic solvent. Beilstein Journal of Organic Chemistry. (2019). Link
- Context: Discusses the use of allyl-functionalized salts and bromide oxid
-
1-Allyl-4-aminopyridinium bromide Crystal Structure. Acta Crystallographica. (2006). Link
- Context: Structural characterization of the closely related 4-amino analog, validating the c
-
PubChem Compound Summary: 1-Allyl-4-methylpyridin-1-ium bromide. National Center for Biotechnology Information. (2025).[1] Link
-
Context: Definitive chemical identity and CAS verification.[5]
-
Sources
- 1. 10129-54-1|1-Allyl-4-methylpyridin-1-ium bromide|BLD Pharm [bldpharm.com]
- 2. Nickel-Catalyzed Electroreductive Coupling of Alkylpyridinium Salts and Aryl Halides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Electrochemical allylations in a deep eutectic solvent - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Allyl bromide - Wikipedia [en.wikipedia.org]
